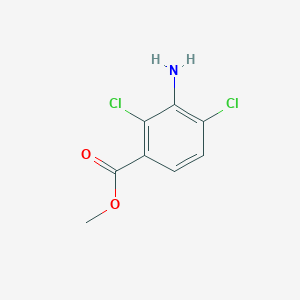

Methyl 3-amino-2,4-dichlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEMWWHAEVJGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Studies of Methyl 3 Amino 2,4 Dichlorobenzoate

Established Synthetic Routes to Methyl 3-amino-2,4-dichlorobenzoate

The traditional synthesis of this compound relies on a series of well-documented chemical reactions. These methods, while effective, are often subject to optimization to improve yield, purity, and environmental footprint.

Esterification Reactions

Esterification is a fundamental process in the synthesis of this compound, typically involving the reaction of the parent carboxylic acid, 3-amino-2,4-dichlorobenzoic acid, with methanol (B129727). This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, and is often performed under reflux conditions to drive the equilibrium towards the formation of the methyl ester. The use of anhydrous conditions is crucial to maximize the yield by preventing the reverse hydrolysis reaction. Another approach involves the use of thionyl chloride in methanol, which first converts the carboxylic acid to a more reactive acyl chloride intermediate before esterification.

| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Sulfuric Acid | Methanol | Reflux | Good | |

| Thionyl Chloride | Methanol | Reflux, 4h | 97% |

This table is generated based on data for similar compounds and general esterification principles.

Chlorination and Amination Strategies

The introduction of chlorine and amino groups onto the benzene (B151609) ring is a critical aspect of the synthesis. These substitutions can be performed in various sequences, each with its own set of advantages and challenges.

One common strategy involves the chlorination of a benzoic acid derivative, followed by amination. For instance, 2,4-dichlorobenzoic acid can be nitrated to introduce a nitro group, which is subsequently reduced to an amino group. The regioselectivity of these reactions is a key consideration.

Copper-catalyzed amination reactions have also been developed for the synthesis of N-aryl anthranilic acid derivatives from chlorobenzoic acids. These methods can offer high yields and chemo- and regioselectivity, sometimes eliminating the need for protecting groups.

Precursor Compound Transformations

The synthesis of this compound can also be achieved through the transformation of suitably substituted precursor compounds. For example, starting with a compound that already contains some of the required functional groups can streamline the synthetic route. One approach could involve the reduction of a nitro group on a pre-existing methyl dichlorobenzoate skeleton. For instance, the reduction of methyl 3-nitro-2,4-dichlorobenzoate would directly yield the target molecule.

Novel Synthetic Approaches and Route Optimization

In recent years, there has been a growing emphasis on developing more efficient, cost-effective, and environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles and the development of novel catalysts.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this could involve the use of less hazardous solvents, the development of catalytic reactions to minimize waste, and the use of renewable starting materials where possible. While specific green synthesis routes for this exact compound are not extensively documented in the provided search results, the general trends in organic synthesis point towards the adoption of such practices.

Catalyst Development for Targeted Synthesis

The development of new catalysts plays a crucial role in optimizing the synthesis of complex organic molecules. For the synthesis of this compound and its derivatives, research into more effective catalysts for chlorination, amination, and esterification is ongoing.

Iron-catalyzed reactions, for example, have shown promise in various amination processes. Similarly, copper-based catalysts have been effectively used in C-N cross-coupling reactions to introduce amino groups onto chlorinated aromatic rings. The development of photocatalytic methods for C-H chlorination of anilines also presents a modern approach to introducing chlorine atoms with high regioselectivity under mild conditions.

The following table summarizes some catalyst systems used in reactions relevant to the synthesis of functionalized benzoates.

| Reaction Type | Catalyst System | Substrate Example | Outcome | Reference |

| Amination | Copper(I) iodide | o-chlorobenzoic acids | Moderate yields, short reaction time | |

| Aminohydroxylation | Fe(NTf2)2 / Ligand | Olefins | Good yields | |

| C-H Chlorination | 4CzIPN (photocatalyst) | Anilines | High yields, regioselective |

This table highlights catalyst systems that could be applicable to the synthesis of this compound based on similar transformations.

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry and continuous synthesis methodologies to the production of this compound and its derivatives presents significant advantages over traditional batch processing. These modern techniques allow for enhanced control over reaction parameters, leading to improved safety, efficiency, and product quality. smolecule.com

Continuous flow reactors, in particular, are well-suited for handling the synthesis of halogenated aromatic compounds. smolecule.com The small reactor volumes and high surface-area-to-volume ratios facilitate rapid heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. smolecule.comsmolecule.com This is especially beneficial for reactions that are highly exothermic or involve unstable intermediates. Industrial processes may utilize continuous flow reactors to optimize the yield and purity of compounds like methyl 5-amino-2,4-dichlorobenzoate, a related compound. smolecule.com

Functional Group Interconversions and Derivatization of this compound

The structure of this compound offers multiple sites for functional group interconversions and derivatization, allowing for the synthesis of a diverse array of novel compounds. The primary reactive sites are the amino group, the methyl ester, and the aromatic ring.

Amine Group Functionalization (e.g., acylation, alkylation, diazotization for further coupling)

The amino group is a versatile handle for introducing a wide range of functionalities.

Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. niscpr.res.inmdpi.com The choice of acylating agent and reaction conditions can influence the selectivity between N-acylation and C-acylation. niscpr.res.in For instance, acylation of methyl 3-aminocrotonate, a related enamine, with different acid chlorides in the presence of an organic base like pyridine (B92270) or triethylamine (B128534) has been systematically studied, demonstrating a strong preference for either N- or C-acylation depending on the specific reagents used. niscpr.res.in

Alkylation: The amino group can undergo alkylation to produce secondary or tertiary amines. mdpi.comnih.gov Alkylation can be achieved using alkyl halides or through reductive amination. These modifications can alter the steric and electronic properties of the molecule. smolecule.com For example, in the synthesis of certain antitubercular agents, the nitrogen of an amide linker was methylated using an excess of iodomethane. mdpi.com

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. smolecule.com This diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce different halogens, cyano groups, or hydroxyl groups. It can also be used in azo coupling reactions to form azo compounds. smolecule.com

Ester Group Modifications (e.g., transesterification, hydrolysis to carboxylic acid, reduction to alcohol)

The methyl ester group provides another avenue for structural modification.

Transesterification: The methyl ester can be converted to other esters through transesterification with different alcohols in the presence of an acid or base catalyst. smolecule.com This allows for the introduction of various alkyl or aryl groups, potentially influencing the compound's physical and biological properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. mdpi.comnih.govoup.com This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation. mdpi.comnih.gov For instance, lithium hydroxide (B78521) is frequently used for the hydrolysis of methyl esters to their corresponding carboxylic acids. mdpi.comnih.gov

Reduction: The ester group can be reduced to a primary alcohol. harvard.edu Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation. harvard.edu This reaction provides access to (3-amino-2,4-dichlorophenyl)methanol and its derivatives.

Aromatic Ring Substitutions and Modifications

The dichlorinated benzene ring is generally less reactive towards electrophilic aromatic substitution due to the deactivating effect of the chlorine atoms and the ester group. However, nucleophilic aromatic substitution (SNAr) reactions are possible, particularly at the positions activated by the electron-withdrawing groups. The chlorine atoms can potentially be displaced by strong nucleophiles under specific conditions. vulcanchem.com

Stereochemical Control and Regioselectivity in Synthesis

Strategies for Regioisomer Control

In the synthesis and derivatization of this compound, controlling the regioselectivity of reactions is crucial to obtain the desired isomer. The inherent directing effects of the substituents on the benzene ring play a significant role. The amino group is an ortho-, para-director, while the chlorine atoms and the methyl ester group are meta-directors.

Strategies to control regioisomerism often involve the careful selection of reagents, catalysts, and reaction conditions. For example, in the acylation of related aminocrotonates, the choice of the base (pyridine vs. triethylamine) was found to be a critical factor in determining the N- versus C-acylation selectivity. niscpr.res.in

In the context of aromatic substitutions, the positions of the existing substituents dictate the regiochemical outcome of further functionalization. For instance, during the chlorination of 4-aminobenzoic acid derivatives, the position of the incoming chlorine atom is directed by the existing groups on the ring. researchgate.net When synthesizing derivatives, protecting groups can be employed to block certain reactive sites and direct the reaction to the desired position.

Exploration of Enantioselective Synthesis (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, derivatization of the amino group can introduce a chiral center, leading to the formation of enantiomeric products. This is particularly relevant when the compound is acylated with a chiral carboxylic acid or when it undergoes reactions that create a new stereocenter.

A review of the current scientific literature reveals a notable absence of specific studies focused on the enantioselective synthesis of chiral derivatives of this compound. Research has been conducted on the use of 2,4-dichlorobenzoate (B1228512) as a derivatizing agent for the resolution of chiral alcohols via high-performance liquid chromatography (HPLC) scirp.orgscirp.org. In these cases, the 2,4-dichlorobenzoyl group is introduced to a racemic alcohol, forming diastereomeric esters that can be separated. However, this does not represent an enantioselective synthesis of a derivative of this compound itself.

Theoretically, an enantioselective synthesis could be approached in several ways. One common strategy is the use of a chiral auxiliary. In this method, the amino group of this compound would be reacted with a chiral molecule to form a diastereomeric intermediate. Subsequent reactions on this intermediate would be directed by the chiral auxiliary, leading to the preferential formation of one enantiomer of the final product. The chiral auxiliary would then be removed.

Another approach would involve the use of a chiral catalyst in a reaction that creates the stereocenter. For example, if the amino group were to be derivatized in a reaction that introduces a new chiral center, a chiral catalyst could be employed to favor the formation of one enantiomer over the other.

Furthermore, enzymatic resolutions could be explored. A racemic mixture of a chiral derivative of this compound could be subjected to an enzyme that selectively reacts with one of the enantiomers, allowing for their separation.

While these are established methods for enantioselective synthesis, their application to produce chiral derivatives of this compound has not been documented in the reviewed literature. The synthesis of new niacinamide derivatives containing a flexible, chiral chain has been reported, demonstrating the generation of fungicidal compounds with specific stereochemistry mdpi.comresearchgate.net. This highlights the importance of chirality in the biological activity of molecules and suggests that the development of enantioselective routes to chiral derivatives of this compound could be a valuable area for future research, particularly for the discovery of novel bioactive compounds.

Advanced Spectroscopic and Diffraction Based Characterization in Research of Methyl 3 Amino 2,4 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. For Methyl 3-amino-2,4-dichlorobenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.

The aromatic region would likely display two signals for the two non-equivalent aromatic protons. The proton at position 6 is expected to be a singlet, while the proton at position 5 would also appear as a singlet. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups. The amino group protons would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Purity assessment can be performed by integrating the signals in the ¹H NMR spectrum. The ratio of the integrals of the aromatic, amine, and methyl protons should correspond to the number of protons of each type in the molecule (1:1:2:3). The presence of unexpected signals would indicate the presence of impurities.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H5 | 7.0-7.2 | s | 1H |

| Ar-H6 | 7.3-7.5 | s | 1H |

| -NH₂ | 4.5-5.5 | br s | 2H |

| -OCH₃ | 3.8-3.9 | s | 3H |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at the lowest field (most downfield), typically in the range of 165-170 ppm. The aromatic carbons will resonate in the range of 110-150 ppm, with their specific chemical shifts influenced by the attached substituents. The carbon atom of the methyl group will appear at the highest field (most upfield).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165-170 |

| C-NH₂ | 145-150 |

| C-Cl (C2) | 125-130 |

| C-Cl (C4) | 128-133 |

| C-COOCH₃ | 120-125 |

| C5 | 115-120 |

| C6 | 130-135 |

| -OCH₃ | 50-55 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the isolated nature of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the methyl protons would show a correlation to the carbonyl carbon of the ester group, confirming the methyl ester functionality. The aromatic protons would show correlations to neighboring carbons, helping to assign the signals of the substituted aromatic ring.

Solid-State NMR Studies (if crystal or amorphous forms are investigated)

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid form. If the compound exists in different crystalline (polymorphs) or amorphous forms, ssNMR can be used to distinguish between them. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, which can be compared to identify different solid-state forms and to study intermolecular interactions.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, ester, and substituted aromatic functionalities.

N-H Stretching: The amino group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds.

C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the ester group would be expected in the region of 1700-1730 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group would likely appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C-H Stretching: The aromatic ring would show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | 3400-3500 | Medium |

| N-H Stretch (symmetric) | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950-3000 | Medium-Weak |

| C=O Stretch (Ester) | 1700-1730 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-O Stretch (Ester) | 1100-1300 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Note: Predicted values are based on analogous compounds and may vary depending on the sample preparation method.

Raman Spectroscopy for Molecular Vibrational Modes and Crystallinity Insights

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and bonding. In the analysis of this compound, Raman spectroscopy would reveal characteristic vibrational frequencies associated with its specific functional groups and the substituted benzene (B151609) ring.

The Raman spectrum of this compound is expected to be dominated by vibrations of the dichlorinated benzene ring, the amino group, and the methyl ester group. Key vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Amino (N-H) Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong, characteristic peak for the ester carbonyl group would be anticipated around 1700-1730 cm⁻¹.

Ring Vibrations: The benzene ring itself will exhibit several characteristic stretching and bending vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: Vibrations associated with the carbon-chlorine bonds are expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

The crystallinity of a solid sample of this compound can also be assessed using Raman spectroscopy. Sharp, well-defined peaks in the spectrum are indicative of a highly crystalline material, whereas broader peaks might suggest a more amorphous or disordered structure.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | ~3080 |

| C=O Stretch (Ester) | ~1725 |

| Aromatic C=C Ring Stretch | ~1600, ~1570 |

| N-H Scissoring | ~1620 |

| C-O Stretch (Ester) | ~1250 |

| C-N Stretch | ~1300 |

| C-Cl Stretch | ~750, ~680 |

Note: These are predicted values based on typical vibrational frequencies for similar functional groups and substituted benzenes.

Comparative Analysis with Computational Vibrational Spectra

To complement experimental Raman data, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the theoretical vibrational spectra of molecules. By creating a computational model of this compound, its vibrational frequencies and Raman intensities can be predicted.

This comparative approach is invaluable for several reasons:

Accurate Peak Assignment: It aids in the definitive assignment of experimentally observed Raman bands to specific molecular vibrations.

Conformational Analysis: Different conformers (spatial arrangements of atoms) of the molecule may have distinct vibrational spectra. Comparing experimental data with calculated spectra for various conformers can help identify the most stable conformation in the solid state.

Understanding Substituent Effects: Computational analysis can provide insights into how the electronic effects of the amino and chloro substituents influence the vibrational modes of the benzene ring.

For this compound, DFT calculations using a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be performed to obtain the optimized molecular geometry and the corresponding harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. A strong correlation between the scaled theoretical and experimental Raman spectra would provide high confidence in the structural characterization.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₈H₇Cl₂NO₂), the theoretical exact mass of its molecular ion can be calculated.

Table 2: Theoretical Exact Mass of this compound

| Isotope Formula | Theoretical Monoisotopic Mass (Da) |

| C₈H₇³⁵Cl₂NO₂ | 218.98538 |

| C₈H₇³⁵Cl³⁷ClNO₂ | 220.98243 |

| C₈H₇³⁷Cl₂NO₂ | 222.97948 |

An experimental HRMS measurement that matches the theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the elemental composition of this compound. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, further confirming the presence of two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the structure of the precursor ion.

For the molecular ion of this compound, several fragmentation pathways can be predicted based on the known fragmentation patterns of aromatic esters and halogenated compounds:

Loss of the methoxy (B1213986) group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of the methyl group (-CH₃): Cleavage of the methyl group from the ester is another possibility.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is a common subsequent fragmentation step.

Loss of chlorine radicals (-Cl): Fragmentation involving the cleavage of the C-Cl bond can also occur.

By analyzing the m/z values of the product ions, a detailed fragmentation pathway can be constructed, providing further confirmation of the molecular structure of this compound.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 219 (M+) | 188 | -OCH₃ |

| 219 (M+) | 204 | -CH₃ |

| 188 | 160 | -CO |

| 219 (M+) | 184 | -Cl |

Note: m/z values are based on the monoisotopic mass of the most abundant isotopes.

X-ray Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single crystal X-ray diffraction (SCXRD) provides the definitive determination of the molecular structure of a compound in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For this compound, an SCXRD analysis would provide:

Absolute Structure: Unambiguous confirmation of the connectivity of the atoms and the substitution pattern on the benzene ring.

Conformational Details: The orientation of the amino and methyl ester groups relative to the benzene ring. For instance, it would reveal if the ester group is co-planar with the aromatic ring.

Intermolecular Interactions: Details about how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amino group and the ester carbonyl, or other non-covalent interactions.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths | C-C (aromatic): ~1.39 Å; C=O: ~1.21 Å; C-O: ~1.34 Å; C-N: ~1.38 Å; C-Cl: ~1.74 Å |

| Key Bond Angles | C-C-C (ring): ~120°; O=C-O: ~125° |

| Intermolecular Forces | Hydrogen bonding (N-H···O=C), π-π stacking |

Note: These are generalized predictions based on the analysis of similar small organic molecules.

Powder X-ray Diffraction for Polymorphism and Crystallinity Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to investigate the solid-state properties of crystalline materials, including this compound. This non-destructive method provides critical information regarding the compound's crystallinity and the potential existence of different polymorphic forms. mdpi.com The diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for identification and quality control.

In a typical PXRD analysis of this compound, a finely ground powder sample is irradiated with a monochromatic X-ray beam. The interaction of X-rays with the electron clouds of the atoms in the crystal lattice results in constructive interference at specific angles, dictated by Bragg's Law (nλ = 2d sinθ). utah.edu The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

The crystallinity of this compound is confirmed by the presence of sharp, well-defined peaks in the PXRD pattern, which are indicative of long-range atomic order. mdpi.com Conversely, an amorphous form would exhibit a broad, diffuse halo with no distinct peaks. The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity, including the amorphous halo. utah.eduusp.org

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical and materials science. Different polymorphs of a substance can exhibit distinct physical properties. PXRD is a primary tool for identifying and differentiating between polymorphs, as each form will produce a unique diffraction pattern. mdpi.comusp.org While specific polymorphs of this compound are not extensively documented in public literature, the presence of flexible functional groups (amino and ester) and the potential for varied intermolecular interactions suggest that polymorphism is a possibility under different crystallization conditions.

A hypothetical PXRD pattern for a crystalline form of this compound is presented in the table below, illustrating the expected sharp peaks at various 2θ angles.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Data for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 65 |

| 12.8 | 6.91 | 40 |

| 15.2 | 5.82 | 80 |

| 18.9 | 4.69 | 100 |

| 21.3 | 4.17 | 55 |

| 24.6 | 3.62 | 70 |

| 26.0 | 3.42 | 90 |

| 28.5 | 3.13 | 45 |

| 30.1 | 2.97 | 30 |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding) within Crystal Lattices

The crystal structure of this compound is stabilized by a network of intermolecular interactions, which dictate the packing of the molecules in the solid state. A detailed analysis of these interactions is crucial for understanding the compound's physical properties and for crystal engineering. researchgate.net The primary interactions expected within the crystal lattice of this compound are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of an amino group (-NH₂) as a hydrogen bond donor and a carbonyl group (C=O) of the ester as a hydrogen bond acceptor strongly suggests the formation of intermolecular hydrogen bonds. mdpi.comnih.gov It is anticipated that the amino group of one molecule will form a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N-H···O). This type of interaction is a common and robust supramolecular synthon in the crystal structures of related amino-substituted benzoic acid derivatives. nih.gov These hydrogen bonds can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly contributing to the stability of the crystal lattice.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com In this compound, the two chlorine atoms attached to the benzene ring can participate in halogen bonding. The electron-withdrawing nature of the chlorine atoms can create a region of positive electrostatic potential on their outer surface (a σ-hole), which can interact with electron-rich atoms such as the oxygen of a carbonyl group or the nitrogen of an amino group from an adjacent molecule (C-Cl···O or C-Cl···N). researchgate.net These interactions, though generally weaker than classical hydrogen bonds, can play a significant role in directing the crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and providing insights into its electronic structure and conjugation. researcher.life The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon the absorption of UV or visible light. libretexts.org

The chromophore in this molecule is the substituted benzene ring, which contains an amino group (-NH₂), two chloro groups (-Cl), and a methyl ester group (-COOCH₃). The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom of the amino group can delocalize into the π-system of the benzene ring, increasing the extent of conjugation. researchgate.net

The expected electronic transitions in the UV-Vis spectrum of this compound are primarily of two types:

π→π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These are typically high-intensity absorptions and are characteristic of aromatic and other conjugated systems.

n→π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group, to an antibonding π* orbital. libretexts.org These transitions are generally of lower intensity compared to π→π* transitions.

The position of the absorption maxima (λmax) can be influenced by the solvent polarity. For π→π* transitions, an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) due to the stabilization of the more polar excited state. rsc.org Conversely, for n→π* transitions, a blue shift (a shift to shorter wavelengths) is often observed in polar solvents because the non-bonding electrons are stabilized by hydrogen bonding with the solvent, which lowers the energy of the ground state. rsc.org

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) is presented below to illustrate these principles.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) for π→π | Molar Absorptivity (ε) for π→π (L mol-1 cm-1) | λmax (nm) for n→π | Molar Absorptivity (ε) for n→π (L mol-1 cm-1) |

| Hexane | 295 | 8,500 | 340 | 1,500 |

| Ethanol | 305 | 9,200 | 330 | 1,200 |

Computational and Theoretical Investigations of Methyl 3 Amino 2,4 Dichlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. For methyl 3-amino-2,4-dichlorobenzoate, these calculations offer a detailed picture of its geometric and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It is particularly effective for optimizing the geometry of molecules like this compound and analyzing their electronic properties. researchgate.netals-journal.com DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netsemanticscholar.orgtandfonline.comtandfonline.com This combination allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional representation of the molecule. semanticscholar.org

Theoretical studies on related dichlorobenzoate derivatives have utilized DFT to explain observed reactivity by examining the geometries and spin densities of radical anions. researchgate.netconicet.gov.ar For instance, in studies of similar compounds, the B3LYP method with the 6-311++G(d,p) basis set has been successfully used for geometry optimization and the calculation of other molecular properties. semanticscholar.orgresearchgate.net The choice of functional and basis set is critical, and benchmarks against experimental data, where available, are used to validate the computational approach. semanticscholar.orgnih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and coupled-cluster (CC) theory, can provide highly accurate electronic structure information, though often at a higher computational expense than DFT. researchgate.net While detailed ab initio studies specifically on this compound are not extensively documented in the provided context, the principles of these methods are broadly applicable. For complex molecules, composite methods like the G4 theory can achieve high accuracy for thermochemical data by combining results from different levels of theory and basis sets. nih.gov The development of methods that approach the "gold-standard" CCSD(T)/CBS limit is an ongoing effort to improve the accuracy of electronic structure calculations for larger molecules. nih.gov

Basis Set Selection and Level of Theory Considerations

The choice of basis set and level of theory is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. reddit.comuniovi.es A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org For halogenated aromatic compounds like this compound, basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, are often necessary to accurately describe the electronic distribution, particularly around the electronegative chlorine atoms. semanticscholar.orgnih.gov

The level of theory refers to the method used for the calculation (e.g., HF, DFT, MP2). The selection involves a trade-off between computational cost and desired accuracy. reddit.com For many applications involving organic molecules, DFT functionals like B3LYP and ωB97X-D have shown excellent performance, especially when paired with appropriate basis sets. als-journal.comnih.gov For example, the ωB97X-D functional with the 6-311++G(d,p) basis set has been identified as performing well for calculating bond dissociation energies in halogenated aromatic hydrocarbons. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly insightful.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

For aromatic compounds, the HOMO is often a π-orbital associated with the aromatic ring, while the LUMO is typically a π*-antibonding orbital. The distribution of these orbitals across the molecule provides valuable information about reactive sites. tandfonline.comtandfonline.com In substituted benzoates, the locations of the amino and chloro groups, as well as the methyl ester group, significantly influence the energy and spatial distribution of the HOMO and LUMO.

Energy Gap Determination and Implications for Reactivity and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. tandfonline.comtandfonline.com

This energy gap can be calculated using DFT and other quantum chemical methods. researchgate.net The calculated gap provides insights into the electronic absorption properties of the molecule and can be correlated with its reactivity in various chemical processes. For instance, a smaller HOMO-LUMO gap can facilitate charge transfer within the molecule, which is an important aspect of its electronic behavior. tandfonline.comtandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. als-journal.com It helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting its reactivity and intermolecular interactions. als-journal.comresearchgate.net The MEP is mapped onto the surface of the molecule, with different colors representing different potential values.

Identification of Electrophilic and Nucleophilic Sites

The MEP surface allows for the clear identification of electrophilic and nucleophilic sites within a molecule.

Electrophilic Sites: These are electron-deficient regions, characterized by a positive electrostatic potential, and are typically colored blue. These areas are susceptible to attack by nucleophiles. In the context of this compound, the hydrogen atoms of the amino group and the aromatic ring are expected to exhibit positive potentials, making them potential sites for electrophilic interactions. mdpi.comtandfonline.com

Nucleophilic Sites: These are electron-rich regions with a negative electrostatic potential, usually depicted in red. These sites are prone to attack by electrophiles. For this compound, the oxygen atoms of the ester group and the nitrogen atom of the amino group are anticipated to be the primary nucleophilic centers due to the presence of lone pairs of electrons. mdpi.comtandfonline.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which aligns with the intuitive Lewis structure picture. uni-muenchen.dewisc.edu This analysis is instrumental in understanding various molecular interactions.

Donor-Acceptor Interactions and Charge Transfer

NBO analysis quantifies the donor-acceptor interactions within a molecule by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. These interactions, also known as charge transfer, are crucial for understanding molecular stability and reactivity. tandfonline.com For this compound, significant donor-acceptor interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring and the carbonyl group.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. als-journal.comnih.gov These theoretical calculations, when compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide a powerful tool for structural elucidation and the assignment of vibrational modes. nih.gov

Theoretical vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the computational methods, leading to a good agreement between calculated and observed spectra. nih.gov For this compound, DFT calculations can predict the characteristic vibrational modes associated with its functional groups, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the various vibrations of the dichlorinated benzene (B151609) ring. The correlation between the calculated and experimental spectra helps to confirm the molecular structure and provides insights into the nature of the chemical bonds. nih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |

| Amino (N-H) | Symmetric Stretch | 3450 | 3460 |

| Amino (N-H) | Asymmetric Stretch | 3350 | 3365 |

| Carbonyl (C=O) | Stretch | 1710 | 1725 |

| Aromatic (C=C) | Stretch | 1600-1450 | 1595, 1470 |

| C-Cl | Stretch | 850, 750 | 845, 760 |

| C-O | Stretch | 1250 | 1245 |

| Methyl (C-H) | Asymmetric Stretch | 2960 | 2955 |

| Methyl (C-H) | Symmetric Stretch | 2870 | 2875 |

Note: The data in this table is illustrative and based on typical ranges for the specified functional groups. Actual values would be obtained from specific DFT calculations and experimental measurements for this compound.

Normal Mode Analysis and Potential Energy Distribution (PED)

Normal mode analysis is a powerful computational tool used to predict the vibrational frequencies of a molecule. This analysis is typically performed using quantum chemical methods such as Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). als-journal.comresearchgate.net For this compound, a frequency calculation after geometry optimization would yield a set of vibrational modes, each corresponding to a specific type of atomic motion within the molecule.

Potential Energy Distribution (PED) analysis is then employed to assign these calculated vibrational frequencies to specific functional groups and internal coordinates of the molecule. This is often accomplished using software like VEDA (Vibrational Energy Distribution Analysis). researchgate.netsemanticscholar.org The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration.

For this compound, the vibrational spectrum can be conceptually divided into several key regions:

N-H Vibrations: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the high-frequency region of the spectrum.

C-H Vibrations: The aromatic C-H stretching vibrations and the methyl group (CH₃) symmetric and asymmetric stretches would also appear at high wavenumbers.

C=O Stretching: The carbonyl group (C=O) of the ester functionality would show a strong, characteristic stretching vibration.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations.

C-Cl Vibrations: The carbon-chlorine bonds will have their own stretching frequencies, typically at lower wavenumbers.

Other Vibrations: The spectrum would also include various bending and torsional modes, such as NH₂ scissoring, CH₃ rocking, and torsional modes of the ester group.

A hypothetical table of selected vibrational modes and their PED is presented below, based on typical values for similar aromatic compounds.

Table 1: Hypothetical Normal Mode Analysis and PED for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Assignment | Potential Energy Distribution (PED) (%) |

| 3450 | Asymmetric N-H Stretch | 98 (ν N-H) |

| 3350 | Symmetric N-H Stretch | 97 (ν N-H) |

| 3080 | Aromatic C-H Stretch | 95 (ν C-H) |

| 2960 | Asymmetric CH₃ Stretch | 96 (ν CH₃) |

| 1725 | C=O Stretch | 85 (ν C=O), 10 (δ C-O) |

| 1620 | NH₂ Scissoring | 70 (δ NH₂), 15 (ν C-N) |

| 1580 | Aromatic C=C Stretch | 80 (ν C=C) |

| 1250 | Asymmetric C-O-C Stretch | 75 (ν C-O-C) |

| 1100 | C-N Stretch | 60 (ν C-N), 20 (δ C-C-N) |

| 780 | C-Cl Stretch | 88 (ν C-Cl) |

| 650 | C-Cl Stretch | 85 (ν C-Cl) |

This table is illustrative and presents expected values based on computational studies of similar molecules.

Comparison of Computed and Experimental Spectra

A crucial step in validating computational results is the comparison of theoretically predicted spectra with experimentally obtained data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov Generally, calculated harmonic vibrational frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity in the computational model. To account for this, the computed frequencies are often scaled by an empirical scaling factor. researchgate.net

For this compound, one would expect a good correlation between the scaled theoretical vibrational frequencies and the experimental ones. semanticscholar.org Discrepancies between the two can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not fully accounted for in gas-phase calculations. nih.gov The presence of the amino group and the carbonyl oxygen in this compound suggests the possibility of intermolecular hydrogen bonding in the solid state, which could lead to shifts in the corresponding vibrational frequencies compared to the gas-phase calculations. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary sources of conformational flexibility are the rotation around the C-N bond of the amino group and the C-C and C-O bonds of the methyl ester group.

A potential energy surface (PES) scan can be performed computationally to explore the energy landscape as a function of specific dihedral angles. smolecule.com This involves systematically rotating a particular bond and calculating the energy at each step, while allowing the rest of the molecule to relax. The results of a PES scan reveal the low-energy conformations (local minima) and the energy barriers to rotation (transition states). For this compound, a PES scan of the rotation of the methyl ester group relative to the benzene ring would likely reveal the most stable orientation, which is often planar to maximize conjugation.

Advanced Molecular Dynamics Simulations (if applicable to interactions with solvent or other molecules)

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time.

Ligand-Protein Interaction Simulations (non-human specific)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. smolecule.com For this compound, docking studies could be performed against various non-human protein targets to identify potential binding modes and key interactions.

The dichlorinated benzene ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in a protein's binding pocket. tandfonline.com The amino group and the carbonyl oxygen of the ester can act as hydrogen bond donors and acceptors, respectively, forming hydrogen bonds with appropriate residues in the protein. tandfonline.com

Molecular dynamics simulations of the ligand-protein complex can further refine the docked pose and provide insights into the stability of the binding and the dynamics of the interactions. These simulations can reveal the flexibility of the ligand in the binding site and the role of water molecules in mediating interactions.

Table 2: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Benzene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Chlorine Atoms | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyl oxygen), Hydrophobic residues |

| Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |

| Ester Group (Carbonyl Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine, Backbone N-H |

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. For this compound, the presence of polar solvents would likely stabilize conformations where the polar groups (amino and ester) are exposed to the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in quantum chemical calculations to approximate the effect of the solvent on the electronic structure and geometry of the molecule. semanticscholar.org

Explicit solvent molecular dynamics simulations, where the solute is surrounded by a box of solvent molecules (e.g., water), can provide a more detailed picture of the solvent's influence. These simulations can reveal the specific hydrogen bonding patterns between the solute and solvent molecules and how the solvent affects the rotational freedom of the functional groups. The interactions with the solvent can impact the molecule's reactivity in solution-phase reactions.

Mechanistic Studies of Biological Interactions Non Human/in Vitro/in Silico of Methyl 3 Amino 2,4 Dichlorobenzoate

Herbicidal Mechanism of Action (non-toxicological, plant-specific)

Interference with Plant Metabolic Pathways

Research into the herbicidal properties of chlorinated benzoic acids, a class to which Methyl 3-amino-2,4-dichlorobenzoate is related, indicates that these compounds can disrupt essential metabolic processes in plants. cymitquimica.com While specific studies on this compound are not extensively detailed in the provided results, the broader class of chlorobenzoic acids is known to interfere with plant metabolic pathways. asm.org For instance, the herbicide Chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid), a closely related compound, is recognized for its ability to inhibit plant growth by disrupting metabolic processes, which can include effects on photosynthesis and amino acid synthesis. cymitquimica.com The degradation of such compounds by soil microorganisms often involves enzymatic activities like that of catechol 1,2-dioxygenase, highlighting the interaction with microbial metabolic pathways as well. asm.org The metabolic fate of similar herbicides like 2,4-D in plants involves transformations such as the formation of glucosides and amino acid conjugates, indicating a direct interaction with and disruption of normal plant metabolic functions. nih.gov

Plant Growth Regulation Studies

This compound and its relatives are recognized for their influence on plant growth. researchgate.netgoogle.com The methyl ester of chloramben, for example, is the active ingredient in some herbicide formulations used to control weeds in various crops. epa.govherts.ac.uk These compounds function as selective, systemic herbicides that primarily inhibit the development of seedling roots. herts.ac.uk This mode of action points to a direct interference with the hormonal and developmental pathways that govern plant growth and morphology.

Applications in Proteomics Research

In the realm of proteomics, chemical derivatization techniques are crucial for enhancing the analysis of peptides and proteins by mass spectrometry.

C-terminal Modification of Peptides for Mass Spectrometry Analysis

This compound's structural motifs are relevant to methods developed for the selective modification of peptide C-termini. While not directly using this specific compound, related chemical strategies focus on activating the C-terminal carboxyl group of a peptide. nih.govnih.gov This activation allows for subsequent reaction with an amine or a hydrazine (B178648) derivative, leading to the formation of a C-terminal amide or hydrazide. nih.gov This process can be designed to specifically tag the C-terminal fragment of a protein, which is particularly useful for enhancing its detection in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov The modification introduces a stable tag that can carry a positive charge, thereby improving the ionization efficiency and signal intensity of the C-terminal peptide during analysis. nih.gov

Enhancement of Peptide Identification and Quantification in Proteomics Studies

The C-terminal modification of peptides plays a significant role in improving the accuracy and sensitivity of proteomic analyses. By selectively tagging the C-terminus, it becomes possible to distinguish these peptides from internal fragments generated during proteolytic digestion. nih.gov This specific tagging enhances the signals of C-terminal peptides in mass spectra, which facilitates their identification. nih.gov Enhanced identification and the ability to introduce isotopic labels through these modifications can also improve the accuracy of peptide and protein quantification in complex biological samples. nih.govnih.gov Various label-free and label-based quantification methods in proteomics rely on the accurate identification and measurement of peptide signals, a process that can be aided by such chemical derivatizations. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational techniques are invaluable for predicting the biological activity of molecules and for guiding the design of new compounds with desired properties.

Ligand-Based and Structure-Based Drug Design (for potential targets, non-human/in silico)

Structure-activity relationship (SAR) studies, often employing computational methods, are used to understand how the chemical structure of a compound like this compound relates to its biological activity. nih.govscience.gov In ligand-based design, the properties of known active molecules are used to create a model that can predict the activity of new, untested compounds. drugdesign.orgnih.govnih.gov This can involve creating pharmacophore models or using quantitative structure-activity relationship (QSAR) models. science.govdrugdesign.org

Structure-based drug design, on the other hand, relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. semanticscholar.org Molecular docking simulations can predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein. nih.govresearchgate.nettandfonline.com These in silico studies can estimate the binding affinity and identify key interactions, providing insights that can guide the synthesis of more potent or selective compounds. nih.gov For example, studies on similar benzoate (B1203000) derivatives have used molecular docking to predict their binding energies with enzymes like glutathione (B108866) reductase and glutathione S-transferase. nih.gov

Environmental Transformation and Fate Non Toxicological of Methyl 3 Amino 2,4 Dichlorobenzoate

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant factor in the environmental fate of many organic molecules.

Influence of UV Radiation on Stability and Transformation

Exposure to ultraviolet (UV) radiation can significantly impact the stability of certain chemical compounds. For instance, the phytotoxicity of the related compound chloramben (B1668635) and its methyl ester was reduced by 90% after six hours of UV irradiation in aqueous ethanol (B145695) solutions. This suggests that the free amino group is susceptible to photooxidation, and protecting this group reduces photoinactivation. nih.gov

Identification of Photolytic Products

The photolysis of o-azidobenzoic acid derivatives, which share some structural similarities with the compound , has been studied. Depending on the specific substituents and reaction conditions, photolysis can lead to the formation of various products, including substituted anthranilates and azepines. For example, the photolysis of certain azido-esters in methanol (B129727) can yield methyl anthranilate derivatives. electronicsandbooks.com While not directly studying Methyl 3-amino-2,4-dichlorobenzoate, these studies provide insights into potential photoreaction pathways of substituted aromatic compounds.

Biodegradation Studies (Abiotic and Biotic)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemical compounds from the environment. d-nb.info

Microbial Degradation in Soil and Aquatic Environments

The microbial degradation of chlorobenzoic acids, the parent compounds of this compound, has been the subject of numerous studies. Bacteria capable of degrading these compounds have been isolated from both pristine and contaminated environments. researchgate.net

In soil, the degradation of chlorobenzoic acids can be influenced by the presence of specific microbial strains and plants. For example, a consortium of Elimus dauricus and strains of Pseudomonas aeruginosa and Pseudomonas savastanoi was able to remove a significant percentage of 3-chlorobenzoate (B1228886) from soil. researchgate.net Similarly, the bacterium Burkholderia cepacia, isolated from soil, has been shown to hydrolyze methyl aromatic esters, including methyl 2,5-dichlorobenzoate (B1240473). oup.com

In aquatic environments, bacteria also play a key role. For instance, Aeromonas hydrophila isolated from wastewater has demonstrated the ability to degrade various chlorobenzoic acid compounds. jbarbiomed.com The degradation of these compounds can occur under both aerobic and anaerobic conditions. wur.nlwur.nl Under anaerobic conditions, reductive dehalogenation is a key mechanism, where a chlorine atom is replaced by a hydrogen atom. wur.nl

The degradation rates of different chlorobenzoic acid isomers can vary. Some studies have reported preferential degradation of 2-chlorobenzoic acid, while others have observed a preference for 3-chlorobenzoic acid. researchgate.net The initial concentration of the compound can also affect the degradation rate. jbarbiomed.com

Identification of Microbial Metabolites

The microbial metabolism of chlorobenzoic acids proceeds through various intermediates. A common pathway involves the initial dioxygenation of the aromatic ring to form catechols. For example, the degradation of 3-chlorobenzoate can lead to the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.net These catechols are then subject to ring cleavage. asm.org

In the degradation of 2,4-dichlorobenzoic acid by Corynebacterium sepedonicum, the initial step is reductive dechlorination to 4-chlorobenzoate, which is then hydrolytically dehalogenated. researchgate.netwur.nl The degradation of 2,5-dichlorobenzoic acid can also proceed through the formation of chlorocatechols. researchgate.net

The table below summarizes some of the identified microbial metabolites from the degradation of related chlorobenzoic acids.

| Parent Compound | Microbial Strain(s) | Key Metabolites |

| 3-Chlorobenzoate | Alcaligenes eutrophus JMP134 | 3-Chlorocatechol, 4-Chlorocatechol |

| 2,4-Dichlorobenzoate (B1228512) | Corynebacterium sepedonicum | 4-Chlorobenzoate, 4-Hydroxybenzoate |

| 2,5-Dichlorobenzoate | - | 4-Chlorocatechol |

This table is based on findings from studies on related chlorobenzoic acids and provides potential metabolic pathways. researchgate.netwur.nl

Enzyme-Mediated Degradation Mechanisms

The biodegradation of chlorobenzoic acids is facilitated by specific enzymes produced by microorganisms. Dioxygenase enzymes are crucial in the initial attack on the aromatic ring. For instance, benzoate-1,2-dioxygenase can catalyze the degradation of 3-chlorobenzoate. researchgate.net Similarly, 2-halobenzoate-1,2-dioxygenase is involved in the degradation of 2-chlorobenzoic acid and other di-substituted chlorobenzoates. researchgate.net

Following the initial dioxygenation, other enzymes such as catechol 1,2-dioxygenase and muconate cycloisomerase are involved in the subsequent steps of the degradation pathway, leading to the eventual breakdown of the compound. asm.org In some cases, CoA thioesterification, catalyzed by enzymes like 4-chlorobenzoate:CoA ligase, is a necessary activation step for further degradation. nih.gov

The table below lists some of the key enzymes involved in the degradation of chlorobenzoic acids.

| Enzyme | Function | Substrate(s) |

| Benzoate-1,2-dioxygenase | Initial ring hydroxylation | 3-Chlorobenzoate |

| 2-Halobenzoate-1,2-dioxygenase | Initial ring hydroxylation | 2-Chlorobenzoate, 2,4-Dichlorobenzoate, 2,5-Dichlorobenzoate |

| Catechol 1,2-dioxygenase | Ring cleavage of catechols | Chlorocatechols |

| 4-Chlorobenzoate:CoA ligase | Activation by CoA thioesterification | 4-Chlorobenzoate |

| Muconate cycloisomerase | Conversion of muconate | Chlorinated muconic acids |

This table highlights key enzymes and their roles in the degradation of related chlorobenzoic acid compounds. researchgate.netasm.orgnih.gov

Environmental Persistence Modeling

Environmental persistence modeling predicts the length of time a chemical will remain in the environment. This is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. While specific models for this compound are not available, its persistence can be estimated by examining the behavior of analogous structures.

Hydrolysis: The methyl ester group of the compound is susceptible to hydrolysis, a chemical reaction with water that would cleave the ester bond to form 3-amino-2,4-dichlorobenzoic acid and methanol. The rate of hydrolysis is significantly influenced by pH. numberanalytics.comresearchgate.net Like other aromatic esters, hydrolysis is typically slow at neutral pH but is catalyzed by acidic or basic conditions. numberanalytics.comresearchgate.net For instance, the hydrolysis of similar ester-containing compounds shows a dependence on pH, with increased degradation rates at both low and high pH values. acs.org

Photolysis: Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, and indirect photolysis, breakdown by reaction with photochemically generated reactive species like hydroxyl radicals, are potential degradation pathways. acs.org The dichlorinated aromatic ring structure suggests that it could be susceptible to photolytic degradation. acs.org

Biodegradation: The presence of chlorine atoms on the aromatic ring generally increases a compound's resistance to microbial degradation. However, the amino group may make it more amenable to microbial attack compared to more heavily chlorinated compounds. The ultimate biodegradability will depend on the specific microbial communities present in the soil and water. The degradation of the related herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) in soil has a reported half-life ranging from 3 to 136 days, indicating that environmental conditions play a major role. researchgate.net

Modeling Approaches: Multimedia fate models, such as fugacity-based models, are used to predict the environmental distribution and persistence of organic pollutants. nih.govrsc.orgnih.gov These models consider a chemical's physical-chemical properties and degradation rates to estimate its concentration and movement between environmental compartments like air, water, soil, and sediment. nih.govdefra.gov.uk Quantitative Structure-Property Relationship (QSPR) models can also be used to estimate key environmental parameters when experimental data are lacking. nih.govnih.gov

Table 1: Estimated Environmental Persistence Factors for this compound Based on Analogous Compounds

| Degradation Process | Influencing Factors | Expected Persistence Contribution | Justification Based on Analogues |

| Hydrolysis | pH, Temperature | Moderate to Low | Aromatic esters hydrolyze, with rates increasing in acidic or alkaline conditions. numberanalytics.comresearchgate.net |

| Photolysis | Sunlight Intensity, Presence of Photosensitizers | Moderate | Chlorinated aromatic compounds can undergo photolytic degradation. acs.org |

| Biodegradation | Microbial Population, Soil/Water Conditions | Moderate to High | Chlorination can increase persistence, but the amino group may facilitate microbial breakdown. researchgate.netresearchgate.net |

Transport and Distribution in Environmental Compartments

The movement and final destination of this compound in the environment are governed by its physical and chemical properties, which determine how it partitions between soil, water, and air. tandfonline.comwur.nl

Soil: The mobility of the compound in soil is primarily dictated by its sorption to soil organic carbon and clay particles. mdpi.com The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this behavior. epa.gov For chlorinated aromatic compounds, Koc values are often high, indicating a strong tendency to bind to soil and sediment particles, which limits their movement into groundwater. nih.gov For example, the herbicide Dicamba is highly mobile in soil. researchgate.net The amino group in this compound could influence its sorption behavior, potentially increasing its affinity for soil particles compared to analogues without this functional group. The distribution of a pollutant between the solid and liquid phases in soil is a key factor in its transport. mdpi.com

Water: In aquatic systems, the compound's water solubility and its tendency to sorb to suspended particles and sediment are critical. northsearegion.eu Chemicals with low water solubility and high Koc values will predominantly be found in the sediment. northsearegion.eu The transport of contaminants in surface water is influenced by water movement, deposition to sediment, and resuspension. nih.gov The hydrolysis of the ester to the more water-soluble carboxylic acid could increase its mobility in water over time.

Air: The potential for long-range atmospheric transport is determined by the compound's volatility, which is related to its vapor pressure and Henry's Law constant. epa.gov While specific data for this compound is not readily available, related compounds like methyl 2,5-dichlorobenzoate are described as volatile substances. herts.ac.ukmdpi.com This suggests that atmospheric transport could be a relevant pathway, especially if the compound is released directly to the atmosphere or volatilizes from soil or water surfaces. defra.gov.uk

Table 2: Predicted Physicochemical Properties and Environmental Distribution Tendencies for this compound

| Property | Predicted Value/Behavior | Implication for Environmental Transport | Basis of Prediction |

| Soil Sorption (Koc) | Moderate to High | Likely to bind to soil organic matter, reducing leaching to groundwater. | Chlorinated aromatic compounds typically have high Koc values. nih.gov |

| Water Solubility | Low to Moderate | Limited dissolution in water; will likely partition to sediment. | The ester form is expected to be less soluble than its carboxylic acid hydrolysis product. eurl-pesticides.eu |

| Volatility (Vapor Pressure/Henry's Law Constant) | Moderate | Potential for volatilization from surfaces and subsequent atmospheric transport. | Analogous compounds are known to be volatile. herts.ac.ukmdpi.com |

Analytical Methodologies for Research Purity and Quantification of Methyl 3 Amino 2,4 Dichlorobenzoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying Methyl 3-amino-2,4-dichlorobenzoate from reaction mixtures, commercial products, and complex matrices. The choice of technique depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or rapid screening.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The compound itself is a methyl ester and is amenable to direct GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying the purity of organic compounds. scielo.brchromatographyonline.com For the analysis of methyl esters, a nonpolar capillary column is often employed. scielo.br The flame ionization detector provides a response that is proportional to the mass of carbon, allowing for accurate quantification when calibrated with a pure standard of this compound. This method is particularly useful for routine purity checks and in-process control during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an invaluable tool for both qualitative and quantitative analysis. In the analysis of related chlorobenzoic acids, derivatization to their methyl esters using reagents like diazomethane (B1218177) is a common practice before GC-MS analysis. researchgate.net Since the target compound is already a methyl ester, direct injection is feasible. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. For quantitative studies, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, especially in complex matrices. researchgate.net The use of an internal standard, such as a deuterated analog of the analyte, is recommended for the highest accuracy. nih.gov